molecular formula C10H8BrN3O3 B1343976 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine CAS No. 954216-03-6

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Cat. No.: B1343976
CAS No.: 954216-03-6
M. Wt: 298.09 g/mol
InChI Key: PGBJOWJPJLEDIJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a heterocyclic compound that contains bromine, furan, nitro, and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine typically involves the following steps:

    Nitration: The addition of a nitro group to the pyridine ring.

    Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the nitrogen atom of the pyridine ring.

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, nitric acid, and furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the furan ring to a furanone derivative.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 5-Bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-one.

    Reduction: Formation of 5-Bromo-N-(furan-2-ylmethyl)-3-aminopyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine
  • 5-Bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine
  • 5-Bromo-N-(furan-2-ylmethyl)-3-chloropyridin-2-amine

Uniqueness

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is unique due to the presence of both a nitro group and a furan-2-ylmethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBJOWJPJLEDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647938
Record name 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954216-03-6
Record name 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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